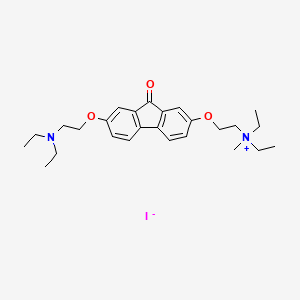
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The process begins with the preparation of the fluorenone derivative, followed by the introduction of the diethylaminoethoxy group. The final step involves the quaternization of the amine with methyl iodide to form the ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone oxides, while reduction can produce fluorenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology
In biological research, this compound can be used as a fluorescent probe due to its unique structural properties.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-(Diethylamino)ethyl)fluorenone
- (2-(Diethylamino)ethoxy)fluorene
- (2-(Diethylamino)ethyl)methylammonium iodide
Uniqueness
What sets (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93418-47-4 |
|---|---|
Molecular Formula |
C26H37IN2O3 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
2-[7-[2-(diethylamino)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C26H37N2O3.HI/c1-6-27(7-2)14-16-30-20-10-12-22-23-13-11-21(19-25(23)26(29)24(22)18-20)31-17-15-28(5,8-3)9-4;/h10-13,18-19H,6-9,14-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZMZHCVJSQUVRRM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](C)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















